molecular formula C9H6BrNO2 B1415478 6-Bromo-3-cyano-2-methylbenzoic acid CAS No. 1805519-46-3

6-Bromo-3-cyano-2-methylbenzoic acid

Cat. No.: B1415478
CAS No.: 1805519-46-3
M. Wt: 240.05 g/mol
InChI Key: UVSBCAXDDXTXPU-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol. This compound is known for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-methylbenzoic acid typically involves the bromination of 3-cyano-2-methylbenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used for the reduction of the cyano group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds formed through the coupling of the aryl bromide with an arylboronic acid.

    Reduction Reactions: The major product is 6-bromo-3-amino-2-methylbenzoic acid.

Scientific Research Applications

6-Bromo-3-cyano-2-methylbenzoic acid is used in several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is employed in the synthesis of novel materials with specific properties.

    Chemical Biology: It is used in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar in structure but lacks the cyano group.

    2-Bromo-6-methylbenzoic acid: Similar in structure but with different substitution pattern.

Uniqueness

6-Bromo-3-cyano-2-methylbenzoic acid is unique due to the presence of both bromine and cyano groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBCAXDDXTXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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